molecular formula C16H11Br2N3O2S B409498 N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B409498
M. Wt: 469.2g/mol
InChI Key: XSXJMYOKQCTSER-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and the oxadiazole ring in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of Bromine Atoms: Bromination of the phenyl rings can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The final step involves coupling the brominated phenyl rings with the oxadiazole ring through a sulfanyl linkage. This can be done using thiol reagents and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced forms.

Scientific Research Applications

N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. Generally, compounds with oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atoms may enhance the compound’s binding affinity to its target through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

  • The presence of bromine atoms in N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide may confer unique chemical and biological properties compared to its chloro and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H11Br2N3O2S

Molecular Weight

469.2g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H11Br2N3O2S/c17-11-7-5-10(6-8-11)15-20-21-16(23-15)24-9-14(22)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,22)

InChI Key

XSXJMYOKQCTSER-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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